6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is not fully understood. However, it is believed to exert its biological activity by interacting with specific targets in cells such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antifungal and antibacterial activity. In addition, it has been used as a hole-transporting material in organic light-emitting diodes, demonstrating its potential application in the field of organic electronics.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole in lab experiments is its versatility. It can be easily modified to introduce various functional groups, allowing for the synthesis of novel derivatives with unique properties. However, one of the limitations is its complex synthesis method, which can be time-consuming and require specialized equipment.
Zukünftige Richtungen
There are several future directions for the study of 6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of novel anticancer agents. Another direction is to investigate its potential application in the field of organic electronics, particularly in the development of high-performance hole-transporting materials. Additionally, further studies are needed to fully understand its mechanism of action and to identify its specific targets in cells.
Synthesemethoden
The synthesis of 6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole is a complex process that involves several steps. The most commonly used method involves the reaction of 4-methylphenyl isothiocyanate with 2-aminobiphenyl-4-carboxylic acid followed by cyclization with 2-amino-4-(4-methylphenyl)thiazole. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and organic electronics. In medicinal chemistry, it has been shown to possess anticancer, antifungal, and antibacterial properties. In material science, it has been used as a building block for the synthesis of novel materials with unique optical and electronic properties. In organic electronics, it has been used as a hole-transporting material in organic light-emitting diodes.
Eigenschaften
Produktname |
6-[1,1'-Biphenyl]-4-yl-2-(4-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole |
---|---|
Molekularformel |
C23H17N3S |
Molekulargewicht |
367.5 g/mol |
IUPAC-Name |
2-(4-methylphenyl)-6-(4-phenylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C23H17N3S/c1-16-7-9-20(10-8-16)22-24-23-26(25-22)21(15-27-23)19-13-11-18(12-14-19)17-5-3-2-4-6-17/h2-15H,1H3 |
InChI-Schlüssel |
BMDOTIYRUHFEGW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)C4=CC=C(C=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.